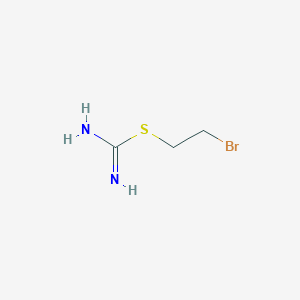

![molecular formula C13H9NO B1209434 ジベンゾ[b,f][1,4]オキサゼピン CAS No. 257-07-8](/img/structure/B1209434.png)

ジベンゾ[b,f][1,4]オキサゼピン

説明

Synthesis Analysis

The synthesis of Dibenz[b,f][1,4]oxazepine derivatives has been extensively studied. Krawczyk (2023) discussed various synthetic methods for dibenzo[b,f]oxepine derivatives, highlighting their significance in medicinal chemistry. The review addresses the extraction of these compounds from plants, their biosynthesis, and synthetic approaches for active dibenzo[b,f]oxepine derivatives. The potential of dibenzo[b,f]oxepines as microtubule inhibitors and their applications in medicine were also explored (Krawczyk, 2023).

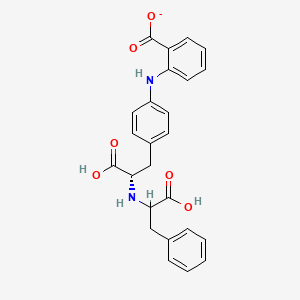

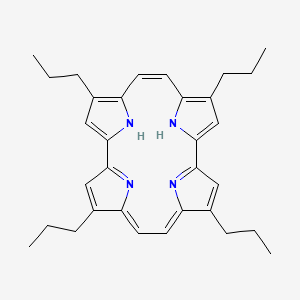

Molecular Structure Analysis

The molecular structure of Dibenz[b,f][1,4]oxazepine is central to its chemical and biological properties. The oxazepine ring, fused with two benzene rings, imparts a rigid framework that is amenable to functionalization and modifications. This structural characteristic is pivotal for the compound's interaction with biological targets and its pharmacological efficacy. The review by Krawczyk (2023) provides insights into the structural features and pharmacological actions of dibenzo[b,f]oxepine derivatives, underscoring the importance of the molecular structure in its therapeutic effects.

Chemical Reactions and Properties

Dibenz[b,f][1,4]oxazepine and its derivatives undergo a variety of chemical reactions, leveraging their functional groups for modifications and enhancements of biological activity. The compound's reactivity is influenced by the oxazepine ring and the aromatic benzene rings, enabling a range of chemical transformations. Krawczyk (2023) discusses the synthetic versatility of dibenzo[b,f]oxepine derivatives, including their potential as microtubule inhibitors, which is a direct outcome of their unique chemical properties.

Physical Properties Analysis

The physical properties of Dibenz[b,f][1,4]oxazepine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties affect the compound's bioavailability, stability, and formulation. The review by Krawczyk (2023) touches upon the significance of extracting dibenzo[b,f]oxepines from plants and their therapeutic effects, indirectly indicating the role of physical properties in their medicinal application.

Chemical Properties Analysis

The chemical properties of Dibenz[b,f][1,4]oxazepine, including its reactivity, stability, and interactions with biological molecules, are fundamental to its function as a pharmacophore. The ability to undergo specific reactions, such as electrophilic substitution or ring-opening, contributes to the compound's utility in drug design and synthesis. Krawczyk (2023) highlights the active synthetic dibenzo[b,f]oxepine derivatives and their therapeutic potentials, showcasing the importance of chemical properties in developing effective medicinal agents.

科学的研究の応用

抗うつ剤への応用

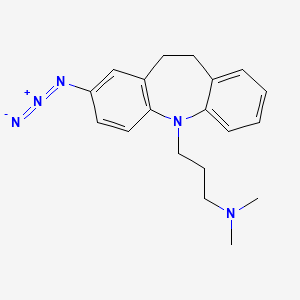

ジベンゾ[b,f][1,4]オキサゼピン誘導体は、有意な抗うつ作用を有する化合物として特定されています。これらの化合物は、気分調節と抑うつ障害に関与する中枢神経系の受容体と神経伝達物質と相互作用します。 ジベンゾ[b,f][1,4]オキサゼピンの三環式構造は、多くの古典的な抗うつ剤の構造と類似しており、うつ病の治療のための新しい治療薬の開発における潜在的な有用性を示唆しています {svg_1}.

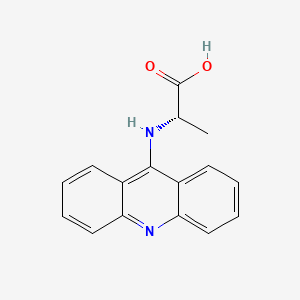

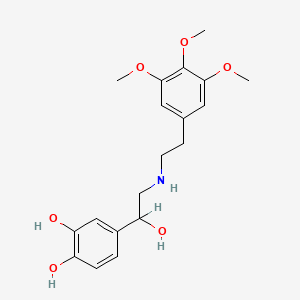

鎮痛作用

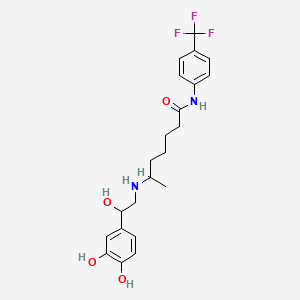

研究によると、ジベンゾ[b,f][1,4]オキサゼピンの特定の誘導体は鎮痛効果を示します。これらの効果は、化合物が痛み経路を調節する能力、おそらくは痛みの感覚に関与する受容体または酵素と相互作用することによるものと考えられます。 これは、新しい鎮痛薬の開発のための候補となります {svg_2}.

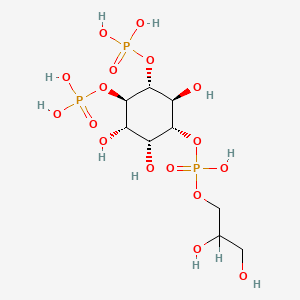

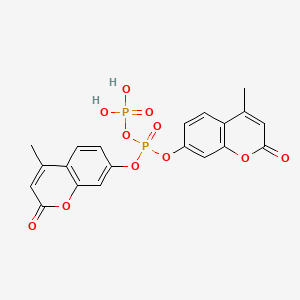

カルシウムチャネル拮抗作用

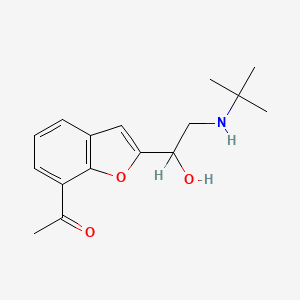

ジベンゾ[b,f][1,4]オキサゼピン誘導体は、カルシウムチャネル拮抗剤としての役割について研究されてきました。 これらの化合物はカルシウムチャネルを阻害することで、筋肉収縮や神経伝達物質の放出など、さまざまな生理学的プロセスに影響を与える可能性があり、カルシウムチャネル調節が重要な心臓血管疾患やその他の疾患の治療への応用が期待されます {svg_3}.

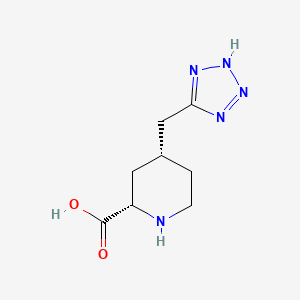

ヒスタミンH4受容体作動薬

ジベンゾ[b,f][1,4]オキサゼピンのいくつかの誘導体は、ヒスタミンH4受容体の作動薬として作用します。この受容体は、免疫応答や炎症プロセスに関与しています。 この受容体の作動薬は、免疫応答を調節するために使用することができ、アレルギー性疾患や炎症性疾患の治療に潜在的な応用があります {svg_4}.

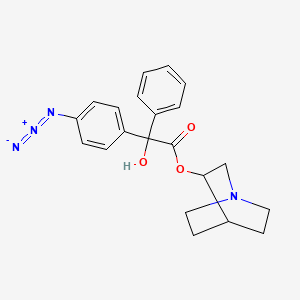

HIV-1逆転写酵素阻害

ジベンゾ[b,f][1,4]オキサゼピンは、HIV-1逆転写酵素の非ヌクレオシド阻害剤として特定されています。この酵素は、HIVの複製に必須であり、その阻害は、HIV/AIDSの治療における重要な戦略です。 この酵素を効果的に阻害できる化合物は、抗レトロウイルス療法の開発において価値があります {svg_5}.

催涙剤

興味深いことに、ジベンゾ[b,f][1,4]オキサゼピンは催涙剤としても知られており、これは涙を引き起こす可能性があることを意味します。これは、催涙ガス製剤で使用されてきました。 これは治療上の応用ではありませんが、この化合物が持つ多様な化学的性質と効果を示しています {svg_6}.

作用機序

Target of Action

Dibenz[b,f][1,4]oxazepine, also known as CR gas, is an incapacitating agent and a lachrymatory agent . It exerts its effects primarily through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . The TRPA1 receptor is primarily expressed in small diameter, nociceptive neurons and plays a central role in the pain response to endogenous inflammatory mediators .

Mode of Action

It is known to cause intense skin irritation, particularly around moist areas, temporary blindness due to blepharospasm, and respiratory distress, including coughing and gasping for breath . These effects are believed to be a result of the compound’s interaction with the TRPA1 channel .

Biochemical Pathways

It is known that the compound’s activation of the trpa1 channel can lead to a variety of downstream effects, including the perception of noxious stimuli and inflammatory hyperalgesia .

Pharmacokinetics

It is known that the compound is a pale yellow crystalline solid with a spicy odor, and it is slightly soluble in water . It is usually presented as a microparticulate solid, in the form of suspension in a propylene glycol-based liquid .

Result of Action

The primary result of Dibenz[b,f][1,4]oxazepine’s action is intense irritation and pain. Exposure to the compound can cause skin redness within 10 minutes, burning and erythema with a higher dose, and strong pain with even higher doses . In aerosol form, it can cause irritation at concentrations as low as 0.2 mcg/L, becoming intolerable at 3 mcg/L . It is capable of causing immediate incapacitation .

Action Environment

The action of Dibenz[b,f][1,4]oxazepine can be influenced by environmental factors. For instance, its irritant effect on the skin is usually amplified by water . Furthermore, its thermal stability and decomposition behavior can affect its efficiency and the toxicity of its decomposition products .

特性

IUPAC Name |

benzo[b][1,4]benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUACKRELIJTFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059764 | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibenz(b,f)(1,4)oxazepine is a colorless liquid, odorless to fruity. | |

| Record name | DIBENZ(B,F)(1,4)OXAZEPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Pale yellow crystalline solid | |

CAS RN |

257-07-8 | |

| Record name | DIBENZ(B,F)(1,4)OXAZEPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30011 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CR (lacrimator) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000257078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(b,4]oxazepine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[b,f][1,4]oxazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZ(B,F)(1,4)OXAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1Q77A87V1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBENZ(b,f)[1,4]OXAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

73 °C | |

| Record name | DIBENZ(b,f)[1,4]OXAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7598 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-Methyl 4-[2-(2-hydroxy-3-phenoxypropylamino)ethoxy]phenoxyacetate](/img/structure/B1209358.png)

![(8S,10S,11S,13S,14S,17S)-17-ethylsulfanyl-9-fluoro-17-(2-fluoroethylsulfanyl)-11-hydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209371.png)